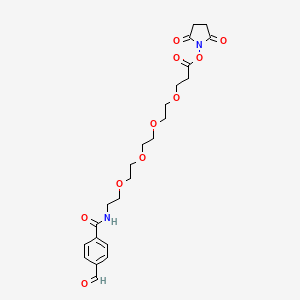

Ald-PEG4-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFDNMPGNAZKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ald-PEG4-NHS Ester: A Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation

Abstract: This in-depth technical guide provides a comprehensive analysis of Aldehyde-PEG4-N-hydroxysuccinimidyl ester (Ald-PEG4-NHS ester), a heterobifunctional crosslinker pivotal to contemporary biochemical and pharmaceutical research. We will dissect its chemical architecture, elucidate the mechanics of its reactivity, and provide detailed, field-proven protocols for its principal applications. This guide is tailored for researchers, scientists, and professionals in drug development aiming to harness the unique capabilities of this powerful molecule.

Introduction: The Molecular Architecture and Strategic Advantage

This compound is a meticulously designed chemical entity composed of three critical functional units: a terminal aldehyde, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimidyl (NHS) ester. This distinct molecular arrangement confers a versatile and controlled reactivity profile, enabling the covalent linkage of a wide array of biomolecules.

The primary advantage of this compound lies in its heterobifunctional nature. The NHS ester and the aldehyde group exhibit orthogonal reactivity, targeting different functional groups. This allows for a sequential and controlled conjugation process, mitigating the risk of undesirable homodimerization often associated with homobifunctional crosslinkers.

The integrated PEG4 spacer is a key component that extends beyond simple linkage. Its hydrophilic character significantly enhances the aqueous solubility of both the crosslinker and the final bioconjugate, a critical factor for maintaining the integrity of sensitive biological samples.[1][2][3] Moreover, the PEG spacer serves to minimize steric hindrance and can reduce the potential immunogenicity of the resulting conjugate.[2][3][4]

The Chemistry of Reactivity: A Dichotomy of Functional Ends

The utility of this compound is fundamentally based on the distinct and predictable reactivity of its two terminal groups. A thorough understanding of these chemical principles is essential for the successful design and execution of conjugation strategies.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimidyl ester is a highly effective acylating agent that selectively reacts with primary and secondary amines to form stable, covalent amide bonds.[5][6][7][8] This reaction proceeds through a nucleophilic acyl substitution mechanism, wherein the amine's nitrogen atom attacks the carbonyl carbon of the NHS ester.[9]

Critical Reaction Parameters:

-

pH: Optimal reaction efficiency is achieved in a slightly alkaline environment (pH 7.2-8.5).[5] This pH range ensures a sufficient concentration of deprotonated, nucleophilic primary amines to drive the reaction. However, it is crucial to avoid excessively high pH levels, as this accelerates the hydrolysis of the NHS ester, thereby reducing conjugation efficiency.[5][9]

-

Buffer Selection: The use of amine-free buffers is imperative. Suitable choices include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.[9] Buffers containing primary amines, such as Tris, will competitively react with the NHS ester, leading to a significant decrease in the yield of the desired conjugate.[9]

-

Temperature and Duration: The conjugation can be effectively performed at either room temperature or 4°C. The lower temperature is often preferred to minimize potential side reactions and to maintain the stability of delicate biomolecules. Reaction times typically vary from 30 minutes to several hours.

The Carbonyl-Reactive Aldehyde

The aldehyde group provides the second, orthogonal reactive site. It readily undergoes condensation reactions with molecules bearing hydrazide or aminooxy functionalities to form hydrazone and oxime linkages, respectively.[10][11]

-

Hydrazone Formation: The reaction between an aldehyde and a hydrazide is typically conducted at a slightly acidic pH (5.0-7.0) to yield a relatively stable hydrazone bond.[10] The reaction rate can be enhanced by the addition of aniline as a catalyst.[10][12]

-

Oxime Formation: Aminooxy groups react with aldehydes to form exceptionally stable oxime linkages.[12][13] This reaction is generally more efficient and produces a more stable conjugate compared to hydrazone formation, proceeding optimally at a neutral pH (6.5-7.5).[13]

The stability of the resulting covalent bond is a critical factor in experimental design. Oxime bonds exhibit superior stability over hydrazone bonds, which can be prone to hydrolysis, particularly under acidic conditions.[12][13]

Primary Research Applications: Precision Molecular Engineering

The dual-reactivity of this compound establishes it as a versatile reagent in a multitude of research applications, most notably in bioconjugation and the development of advanced drug delivery systems.

Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs).[14] In a standard protocol, the NHS ester terminus of the crosslinker is first reacted with the primary amine groups of lysine residues on the surface of a monoclonal antibody. The resultant aldehyde-functionalized antibody is then ready for conjugation to a cytotoxic drug that has been pre-functionalized with a hydrazide or aminooxy moiety. This sequential approach affords precise control over the drug-to-antibody ratio (DAR), a critical parameter influencing the efficacy and safety profile of the ADC. The PEG4 spacer in this application enhances the solubility of hydrophobic drug payloads and helps prevent aggregation of the final ADC product.[1][2][3][15]

Surface Modification and Biomolecule Immobilization

This compound is extensively utilized for the functionalization of surfaces and the subsequent immobilization of biomolecules. For example, a surface bearing primary amines can be activated by reaction with the NHS ester. The resulting aldehyde-decorated surface can then be used to covalently capture proteins, peptides, or other biomolecules that have been modified to contain a hydrazide or aminooxy group. This methodology is fundamental to the development of biosensors, microarrays, and other sophisticated diagnostic platforms.

Advanced PEGylation Strategies

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[4] this compound facilitates a two-step PEGylation process. Initially, the NHS ester is reacted with the target protein. Subsequently, a larger PEG molecule functionalized with a hydrazide or aminooxy group is attached to the newly introduced aldehyde, effectively "grafting" a PEG chain onto the protein. This strategy offers greater control over the site of PEGylation compared to traditional one-step PEGylation methods.

Field-Proven Experimental Protocols

The following are generalized protocols for the primary applications of this compound. It is imperative that these protocols are optimized for each specific application.

Protocol 1: Two-Step Antibody-Drug Conjugation

Objective: To conjugate a hydrazide-modified drug to a monoclonal antibody utilizing this compound.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Hydrazide-modified cytotoxic drug

-

Aniline (optional catalyst)

-

Desalting columns

Procedure:

-

Antibody Functionalization:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add a 5- to 20-fold molar excess of the this compound solution to the mAb solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess crosslinker using a desalting column equilibrated with PBS.

-

-

Drug Conjugation:

-

Prepare a stock solution of the hydrazide-modified drug in a suitable solvent.

-

Add a 3- to 10-fold molar excess of the drug solution to the aldehyde-modified mAb.

-

If utilizing a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction for 4-16 hours at room temperature.

-

Purify the resulting ADC using a desalting column or an appropriate chromatographic method to remove excess drug and catalyst.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Evaluate the purity and aggregation state of the ADC using size exclusion chromatography (SEC).

-

Protocol 2: Surface Immobilization of a Peptide

Objective: To immobilize a hydrazide-modified peptide onto an amine-functionalized surface.

Materials:

-

Amine-functionalized surface (e.g., amine-coated glass slide or microplate)

-

This compound

-

Anhydrous DMSO

-

Hydrazide-modified peptide

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Surface Activation:

-

Prepare a solution of this compound in anhydrous DMSO.

-

Dilute the crosslinker solution in an amine-free buffer (e.g., PBS, pH 8.0).

-

Incubate the amine-functionalized surface with the crosslinker solution for 1-2 hours at room temperature.

-

Thoroughly wash the surface with wash buffer to remove excess crosslinker.

-

-

Peptide Immobilization:

-

Prepare a solution of the hydrazide-modified peptide in a slightly acidic buffer (e.g., PBS, pH 6.0).

-

Incubate the activated surface with the peptide solution for 2-4 hours at room temperature.

-

Thoroughly wash the surface with wash buffer to remove any unbound peptide.

-

-

Blocking:

-

Incubate the surface with a blocking buffer for 1 hour at room temperature to quench any remaining reactive sites.

-

Wash the surface again with wash buffer. The surface is now prepared for downstream applications.

-

Visualization of Core Concepts

The following diagrams provide a visual representation of the key chemical reactions and experimental workflows.

Caption: Reaction of the NHS ester with a primary amine.

Caption: Aldehyde reactions with hydrazide and aminooxy groups.

Caption: Workflow for two-step antibody-drug conjugation.

Conclusion: An Enabling Technology for Molecular Innovation

This compound stands as a powerful and versatile tool for the modern life scientist. Its heterobifunctional design, augmented by the advantageous properties of the PEG spacer, facilitates a broad spectrum of applications, from the creation of next-generation therapeutics to the development of novel diagnostic platforms. A comprehensive understanding of its chemical reactivity and the meticulous optimization of reaction parameters are paramount to fully exploiting the potential of this exceptional molecule.

References

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

-

The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Humana, New York, NY. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Ald-Ph-PEG4-NHS ester. Creative Biolabs. [Link]

-

Ald-Ph-PEG4-NHS ester. CD Bioparticles. [Link]

-

Amino group is reactive or hydrazide group is reactive towards Nucleophilic addition-elimination?. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. books.rsc.org [books.rsc.org]

Ald-PEG4-NHS ester chemical structure and functional groups

An In-depth Technical Guide to Ald-PEG4-NHS Ester: Structure, Function, and Application in Bioconjugation

Executive Summary

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. Heterobifunctional crosslinkers are the master tools that enable these connections, and among them, this compound has emerged as a particularly versatile and powerful reagent. This guide provides a comprehensive technical overview of this compound, dissecting its molecular architecture and the distinct roles of its three core components: the amine-reactive N-Hydroxysuccinimide (NHS) ester, the bioorthogonal aldehyde, and the property-modulating polyethylene glycol (PEG4) spacer. We will explore the underlying chemical principles, provide field-proven experimental protocols for its use in bioconjugation, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Molecular Architecture of a Versatile Crosslinker

This compound is a heterobifunctional molecule designed for two-step sequential conjugations. Its structure integrates three distinct functional elements, each with a specific role in the bioconjugation workflow. This design allows for a controlled and strategic approach to linking biomolecules, such as proteins or antibodies, to other molecules like therapeutic agents, fluorescent dyes, or oligonucleotides.

The fundamental advantage of its heterobifunctional nature is the orthogonal reactivity of its two terminal groups, which prevents self-polymerization and allows for directed, stepwise conjugation.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Critical Parameters:

-

pH: The reaction pH is the most critical factor. The optimal range is typically between 7.2 and 8.5. [1][][3]Below this range, the primary amine is increasingly protonated (R-NH₃⁺) and non-nucleophilic. [1]Above this range, the rate of hydrolysis of the NHS ester, an undesirable competing reaction with water, increases dramatically. [1]* Buffers: Buffers must be free of primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. [4]Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used. [5][6]

The Aldehyde Group: A Gateway to Bioorthogonal Ligation

While naturally occurring aldehydes are rare in biomolecules, they can be readily introduced using reagents like this compound. [7][8]The aldehyde group serves as a versatile handle for subsequent bioorthogonal ligation reactions, meaning these reactions proceed with high specificity in complex biological environments without interfering with native biochemical processes. [9] Mechanism of Action: The aldehyde reacts chemoselectively with α-nucleophiles, most notably hydrazides and aminooxy groups, to form hydrazone and oxime bonds, respectively. [7][10][11]These reactions are highly efficient and can be performed under mild, aqueous conditions. [12]While both linkages are stable, oxime bonds are generally considered more stable than hydrazone bonds, particularly against hydrolysis. [10]

Caption: Oxime ligation between an aldehyde and an aminooxy group.

Critical Parameters:

-

pH: Hydrazone and oxime formation reactions are typically most efficient at a slightly acidic to neutral pH (pH 5-7). [7]* Catalysis: The reaction rate can be significantly enhanced by nucleophilic catalysts such as aniline or arginine. [10][13][14]

The PEG4 Linker: The Physicochemical Modulator

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. [15][16]The "4" in PEG4 denotes a discrete, monodisperse linker with exactly four of these units, ensuring batch-to-batch consistency. [17]The inclusion of this PEG spacer is not merely for separation; it actively imparts beneficial properties to the entire bioconjugate. [15][16]

| Benefit of PEG4 Linker | Causality & Impact | Reference |

|---|---|---|

| Enhanced Hydrophilicity | The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell. This dramatically increases the aqueous solubility of hydrophobic payloads and can prevent aggregation of the final conjugate. | [9][15][18][19] |

| Improved Stability | The hydration shell sterically shields the bioconjugate from proteolytic enzymes, enhancing its stability in biological environments. | [9][15][18] |

| Reduced Immunogenicity | The flexible, neutral PEG chain can mask epitopes on the biomolecule, reducing recognition by the immune system and prolonging circulation time. | [9][16][20] |

| Defined Spacing | The linker provides a flexible, defined distance between the two conjugated molecules, which can reduce steric hindrance and preserve the biological activity of each component. | [15][16][21]|

Strategic Applications & Experimental Protocols

The dual reactivity of this compound enables a robust, two-step conjugation strategy. This is particularly valuable when creating complex bioconjugates like Antibody-Drug Conjugates (ADCs). [22][23][24]

Caption: Two-step workflow for ADC synthesis using this compound.

Protocol 1: Modification of a Protein with this compound

This protocol describes the first step: attaching the linker to a protein (e.g., an antibody) via its primary amines.

Materials:

-

Protein solution (e.g., 1-10 mg/mL in amine-free buffer).

-

This compound.

-

Anhydrous organic solvent (DMSO or DMF). [6][25]* Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). [4][]* Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5). [4]* Desalting column or dialysis cassette for purification. [4][6] Methodology:

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. [4][26]Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF. [6]2. Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If the stock buffer contains amines, exchange it with the reaction buffer using a desalting column or dialysis.

-

Conjugation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the this compound stock solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume. [6]4. Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. [6][26]The optimal time and temperature may need to be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. [26]Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Ligation of an Aldehyde-Modified Protein to a Payload

This protocol describes the second step: conjugating the now aldehyde-functionalized protein with a payload containing a hydrazide or aminooxy group.

Materials:

-

Aldehyde-modified protein (from Protocol 1).

-

Aminooxy- or hydrazide-functionalized payload.

-

Reaction buffer (e.g., 100 mM MES or acetate buffer, pH 5.0-6.0).

-

(Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO).

Methodology:

-

Buffer Exchange: Exchange the aldehyde-modified protein into the slightly acidic reaction buffer using a desalting column or dialysis.

-

Payload Preparation: Dissolve the aminooxy- or hydrazide-functionalized payload in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

-

Ligation Reaction: Add a 5- to 20-fold molar excess of the payload stock solution to the aldehyde-modified protein.

-

(Optional) Catalysis: For faster kinetics, add the aniline catalyst to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. Monitor the reaction progress using appropriate analytical techniques (e.g., HIC-HPLC, SEC, or mass spectrometry).

-

Purification: Once the reaction is complete, purify the final bioconjugate from excess payload and catalyst using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Conclusion

This compound is a powerful and rationally designed heterobifunctional crosslinker that provides an elegant solution for creating complex, well-defined bioconjugates. By leveraging the robust and selective chemistries of its NHS ester and aldehyde termini, coupled with the beneficial physicochemical properties of its PEG4 core, researchers can exert precise control over their conjugation strategies. A thorough understanding of the reaction mechanisms and the critical parameters governing each step, as outlined in this guide, is the key to unlocking the full potential of this versatile reagent in advancing therapeutic and diagnostic technologies.

References

-

Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Aldehyde-Amine Ligation. Angewandte Chemie International Edition, 45(32), 5307–5311. Available at: [Link]

-

Glen Research. (2019). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report, 32(26). Available at: [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available at: [Link]

-

Creative Biolabs. Ald-Ph-PEG4-NHS ester. Available at: [Link]

-

CD Bioparticles. Ald-Ph-PEG4-NHS ester. Available at: [Link]

-

Ollivier, N., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. Available at: [Link]

-

Xia, Y., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of The American Society for Mass Spectrometry, 25(11), 1930–1938. Available at: [Link]

-

Ollivier, N., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters, 22(22), 8877–8881. Available at: [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

-

Liu, G., et al. (2012). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Applied Radiation and Isotopes, 70(1), 143-147. Available at: [Link]

-

CellMosaic. Introducing Functional Groups. Available at: [Link]

-

Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]

-

Bio-Synthesis Inc. (2013). Functional group modification for conjugation. Available at: [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available at: [Link]

-

R. Liu, et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Bioconjugate Chemistry, 30(10), 2552-2559. Available at: [Link]

-

Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 205-215. Available at: [Link]

-

Xiong, S., et al. (2023). PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery. Pharmaceutics, 15(2), 643. Available at: [Link]

-

Biocompare. Protein Labeling Reagents. Available at: [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. cellmosaic.com [cellmosaic.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempep.com [chempep.com]

- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 18. purepeg.com [purepeg.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. purepeg.com [purepeg.com]

- 21. PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. This compound | 1353011-74-1 [chemicalbook.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. lumiprobe.com [lumiprobe.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ald-PEG4-NHS Ester

A Senior Application Scientist's Field Guide for Researchers in Bioconjugation and Drug Development

Foreword: The Critical Role of Solubility in Crosslinker Chemistry

In the precise world of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the success of a reaction often hinges on the mundane yet critical factor of solubility. The heterobifunctional crosslinker, Ald-PEG4-NHS ester, is a powerful tool designed to bridge molecules with exacting specificity. It combines an amine-reactive N-hydroxysuccinimide (NHS) ester, a carbonyl-reactive aldehyde, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1][2][3] However, its dual reactivity is matched by a dual nature in solubility. Misunderstanding how to dissolve and handle this reagent is a frequent and preventable cause of failed conjugations.

This guide moves beyond simple data sheets to provide a foundational understanding of why this compound behaves the way it does in different solvents. We will explore the chemistry dictating its solubility, provide field-tested protocols for its preparation, and offer insights to ensure your experiments are built on a solid, validated foundation.

The Molecular Architecture: A Sum of Solubilizing and Destabilizing Forces

To master the solubility of this compound, one must first appreciate the contribution of each of its constituent parts. The molecule's behavior is a delicate balance between the water-loving nature of its PEG spacer and the water-fearing, hydrolytically unstable nature of its reactive ends.

Figure 1. Functional components of Ald-Ph-PEG4-NHS ester.

-

The PEG4 Spacer : The polyethylene glycol chain is the primary driver of aqueous solubility for the overall molecule and, more importantly, the final conjugate.[1][3][4] Each ether oxygen in the PEG chain can form hydrogen bonds with water, creating a hydration layer that improves the biophysical properties of the molecule it's attached to.[4][5] Generally, a longer PEG chain leads to increased aqueous solubility.[4][6][7]

-

The Aldehyde Group : Often present as a benzaldehyde derivative in commercially available linkers, this group provides reactivity towards aminooxy or hydrazide functionalities.[1] While small aldehydes have some water solubility, the phenyl ring component is hydrophobic, slightly counteracting the PEG spacer's effect.[8] The aldehyde group itself is generally stable across a range of solvents, though its reactivity can be influenced by solvent polarity.[9][10]

-

The N-Hydroxysuccinimide (NHS) Ester : This is the most critical group concerning solubility and handling. The NHS ester is highly reactive toward primary amines, forming stable amide bonds.[3][11] However, it is also highly susceptible to hydrolysis—a reaction with water that renders it inactive.[11][12][13][14] This instability in aqueous environments is the single most important factor dictating the correct solvent choice for this reagent. Non-sulfonated NHS esters, like this one, are typically insoluble or poorly soluble in water to begin with.[11][15]

The Solubility Profile: A Tale of Two Solvent Classes

The practical solubility of this compound is not a simple binary. It is a spectrum dictated by the experimental goal: are you storing the reagent, creating a stock solution, or running the final reaction?

Aqueous Solvents: A Race Against Hydrolysis

Direct dissolution of this compound in aqueous buffers is not recommended for creating stock solutions or for any period of storage.[13][16] The reason is the rapid hydrolysis of the NHS ester, which competes directly with the desired amine conjugation reaction.[11][17] The rate of this hydrolysis is critically dependent on pH and temperature.

Expertise in Practice: The data in Table 1 is the cornerstone of designing a successful conjugation protocol. The half-life at pH 8.5—a common pH for efficient amine labeling—is mere minutes. This dictates that the crosslinker's exposure to the aqueous buffer must be as brief as possible before it has a chance to react with the target protein.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Causality & Field Insight |

| 7.0 | 0°C | 4 - 5 hours[11][12][17] | At neutral pH and on ice, hydrolysis is significantly slowed, but so is the amine reaction. This is a viable, albeit slow, condition for very sensitive proteins. |

| 7.2 - 7.5 | Room Temp | 30 - 60 minutes | The most common starting point. A reasonable compromise between reaction speed and reagent stability. |

| 8.0 - 8.5 | Room Temp | ~10 - 30 minutes[12] | Favors rapid conjugation due to deprotonated primary amines, but the risk of hydrolysis is very high. Requires concentrated protein solutions and immediate use. |

| 8.6 | 4°C | 10 minutes[11][12][17] | Demonstrates the potent effect of pH, where even at low temperatures, the half-life is extremely short. |

Table 1. Effect of pH and Temperature on NHS Ester Hydrolysis in Aqueous Buffers.

Organic Solvents: The Key to Stability and Storage

To preserve the reactivity of the NHS ester, this compound must be dissolved in a water-miscible, anhydrous (water-free) organic solvent.[11][15][16][18] This is the only acceptable method for preparing stock solutions.

Trustworthiness by Design: Using an anhydrous organic solvent is a self-validating step. It ensures that the crosslinker you add to your reaction is active and has not been compromised by premature hydrolysis, thereby preserving the integrity of your experiment from the outset.

| Solvent | Solubility | Remarks & Best Practices |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble[13][16] | Primary recommendation. Use anhydrous or molecular-sieve dried grade. Ideal for creating concentrated stock solutions (e.g., 10-20 mM) immediately prior to use.[16] |

| Dimethylformamide (DMF) | Readily Soluble[13][16] | Excellent alternative. Must be high-purity, anhydrous, and amine-free. Old or low-quality DMF can contain dimethylamine, which will consume the NHS ester.[18] |

| Dichloromethane (DCM) | Soluble[1][19] | Primarily used for reactions involving small molecules in a fully organic phase. Less common for bioconjugation. |

| Water / Aqueous Buffers | Limited / Unstable[16] | Not recommended for dissolution or storage. While some datasheets may list "Water" as a solvent, this refers to the tolerance of the final reaction mixture to the compound, not its stability for storage.[1][19] |

Table 2. General Solubility and Handling Guidelines for this compound.

Experimental Protocols: From Vial to Reaction

The following protocols are designed to maximize the reactivity of this compound by minimizing its premature degradation.

Protocol 1: Preparation of a Concentrated Stock Solution

This workflow is critical for preserving the crosslinker's integrity before its introduction to the reaction environment.

Figure 2. Workflow for preparing this compound stock solution.

Step-by-Step Methodology:

-

Equilibrate Reagent: Remove the vial of this compound from its -20°C storage. Allow it to sit on the bench for 15-20 minutes to fully equilibrate to room temperature.

-

Prepare Solvent: Obtain high-quality, anhydrous DMSO or DMF in a microcentrifuge tube.

-

Weigh Reagent: Once the vial is at room temperature, briefly open it and weigh the desired amount of powder. Perform this step as quickly as possible to minimize exposure to air.

-

Dissolve Immediately: Add the weighed powder directly to the prepared anhydrous solvent.

-

Expert Insight: Do not weigh out reagent and let it sit on the bench. The NHS ester is hygroscopic and will begin to hydrolyze upon exposure to humidity.

-

-

Mix Thoroughly: Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless.

-

Immediate Use: This stock solution is now ready. It is not intended for storage.[13][20][22] Proceed directly to the conjugation protocol. Discard any unused solution.

Protocol 2: Addition of Crosslinker to the Aqueous Reaction

This protocol details the proper way to introduce the organic stock solution into your aqueous protein solution to initiate the conjugation.

Step-by-Step Methodology:

-

Prepare Target Molecule: Have your protein or other amine-containing molecule prepared in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at the desired pH (typically 7.2-8.5).[11][20]

-

Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess over your target molecule (e.g., 10- to 50-fold molar excess).[21]

-

Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the crosslinker stock solution dropwise.

-

Causality Check: This ensures rapid and even distribution of the crosslinker throughout the aqueous phase, maximizing its chances of reacting with the target amine rather than hydrolyzing.

-

-

Solvent Concentration Limit: Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[11][13] Higher concentrations can denature sensitive proteins.

-

Incubate: Allow the reaction to proceed for the designated time based on your optimization (e.g., 30-60 minutes at room temperature or 2 hours at 4°C).[16]

-

Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.[11] This will consume any unreacted NHS ester.

Conclusion: Solubility as a Foundation for Success

The heterobifunctional linker this compound is a testament to elegant chemical design, but its utility is fundamentally governed by the principles of solubility and stability. Its hydrophilic PEG core promises improved characteristics for the final conjugate, but its amine-reactive NHS ester demands respect for its hydrolytic instability.

The key to reproducible success lies in a simple, non-negotiable rule: dissolve immediately before use in a high-quality, anhydrous organic solvent like DMSO or DMF. The introduction of this crosslinker into an aqueous environment must be seen as the start of a race—a race between the desired conjugation and the inevitable hydrolysis. By understanding the chemical causality behind the protocols and adhering to the best practices outlined in this guide, researchers can ensure that their starting materials are active and their bioconjugation reactions are set up for a successful outcome.

References

- The Balancing Act: How PEG Chain Length Dictates Solubility and Stability. Benchchem.

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.

- An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjug

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. American Chemical Society. [Link]

-

Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. ChemRxiv | Cambridge Open Engage. [Link]

-

Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules | Request PDF. ResearchGate. [Link]

-

15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry - ACS Publications. [Link]

-

Ald-Ph-PEG4-NHS ester (CAT#: ADC-L-108). Creative Biolabs. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. [Link]

-

Ald-PEG-NHS ester. AxisPharm. [Link]

-

Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. NIH. [Link]

-

What is stability of aldehyde and ketone?. Quora. [Link]

-

Aldehyde. Wikipedia. [Link]

-

Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

-

Understanding Aldehyde Functional Groups. Scribd. [Link]

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega - ACS Publications. [Link]

-

DBCO-PEG4-NHS Ester. Click Chemistry Tools. [Link]

- common issues with amine-reactive crosslinkers and solutions. Benchchem.

-

Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

Sources

- 1. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]

- 2. Ald-Ph-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. Ald-PEG-NHS ester | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. help.lumiprobe.com [help.lumiprobe.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. This compound | 1353011-74-1 [amp.chemicalbook.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Storage, Stability, and Handling of Ald-PEG4-NHS Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the successful use of Ald-PEG4-NHS ester. As a heterobifunctional linker, its utility is predicated on the integrity of its two distinct reactive moieties. Adherence to the principles and protocols outlined herein is paramount to achieving reproducible, high-efficiency bioconjugation outcomes.

Introduction to a Versatile Heterobifunctional Linker

This compound is a powerful tool in bioconjugation, designed with three key components: a reactive N-hydroxysuccinimide (NHS) ester, a terminal aldehyde group, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] This architecture allows for the sequential and controlled conjugation of two different molecules.

-

NHS Ester: This amine-reactive group forms highly stable amide bonds with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins and peptides.[3][4]

-

Aldehyde Group: This carbonyl moiety reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[5][6][7] This provides a secondary, orthogonal conjugation point.

-

PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and its conjugates, helps to reduce aggregation, and provides a defined spatial separation between the conjugated molecules.[6][8][9]

The strategic combination of these features makes this compound particularly valuable in the development of complex biomolecules, including Antibody-Drug Conjugates (ADCs).[1][10]

Caption: Functional components of the this compound molecule.

Foundational Principles of Storage and Handling

The chemical stability of this compound is dictated primarily by the moisture sensitivity of the NHS ester group.[9][11] Improper storage and handling are the most common sources of reagent failure.

Long-Term Storage (Solid Form)

The cardinal rule for storing the solid, powdered form of this compound is to maintain a cold and dry environment.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C is standard.[2][6][12][13] Storage at -80°C is also acceptable.[14] | Low temperatures significantly reduce the rate of all potential degradation reactions, including residual hydrolysis and PEG chain oxidation. |

| Environment | Store in a desiccator or with a desiccant packet.[11][14] Purging the vial with an inert gas (argon or dry nitrogen) is highly recommended.[13][15] | The NHS ester is highly susceptible to hydrolysis from atmospheric moisture.[13] Inert gas displaces oxygen and moisture, preserving the reagent's integrity.[13][15] |

| Light | Store protected from light.[13][15] | Although modest, long-term exposure to light, particularly UV, can contribute to the degradation of organic molecules.[13] |

Step-by-Step Handling Protocol for Solid Reagent

Mishandling during reagent retrieval can introduce moisture, irreversibly damaging the entire vial. Follow this self-validating protocol to ensure reagent integrity.

-

Equilibration is Mandatory: Before opening, remove the vial from the freezer and allow it to warm completely to room temperature on the benchtop (typically 20-30 minutes).[11][14][16]

-

Inert Gas Environment: If possible, open the vial and weigh the reagent inside a glove box or under a gentle stream of dry argon or nitrogen.

-

Weigh and Use Promptly: Quickly weigh the desired amount of powder and securely recap the stock vial.

-

Proper Re-Storage: Immediately return the stock vial to the desiccated -20°C storage environment.

Reagent Solubilization and "Stock" Solutions

Core Directive: Do not prepare stock solutions of this compound for storage. The NHS ester moiety readily hydrolyzes in solution, even in anhydrous organic solvents over time.[11][14][17]

-

Solvent Selection: Use only high-quality, anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][9][11][14]

-

Trustworthiness Check: Ensure your DMF has no "fishy" odor, which indicates degradation to dimethylamine, a primary amine that will consume the NHS ester.[18]

-

-

Immediate Use Protocol:

The Chemical Stability Profile

The stability of this linker is a tale of its two reactive ends, with the NHS ester being the far more sensitive moiety.

The Achilles' Heel: NHS Ester Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of the NHS ester to an inactive carboxylic acid, releasing N-hydroxysuccinimide.[3][4] This reaction is catalyzed by water and its rate is highly dependent on pH.[19][20][21]

Caption: The competing hydrolysis reaction of the NHS ester group.

The rate of hydrolysis dramatically increases with pH.[3][20] This necessitates a carefully controlled reaction environment to favor aminolysis (the desired reaction with the protein) over hydrolysis.

| pH | Temperature | Approximate Half-life of NHS Ester | Source |

| 7.0 | 0°C | 4 - 5 hours | [4] |

| 8.0 | 4°C | ~1 hour (interpolated) | |

| 8.5 | Room Temp | Minutes | [3] |

| 8.6 | 4°C | 10 minutes | [19] |

This data underscores the critical balance required during conjugation: the reaction must be performed at a pH high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the target molecule, but not so high that hydrolysis rapidly consumes the linker.[18][20] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[3][4][14]

Aldehyde and PEG Backbone Stability

The aldehyde and PEG components are generally more robust than the NHS ester. However, for long-term integrity, certain factors should be considered.

-

Aldehyde Group: Aldehydes can be susceptible to slow oxidation to carboxylic acids, especially in the presence of oxygen and light over extended periods.[15] Proper storage under inert gas minimizes this risk.

-

PEG Backbone: The polyether backbone of PEG can undergo slow thermo-oxidative degradation, particularly at elevated temperatures and in the presence of oxygen.[22] Storing the reagent frozen (-20°C) effectively halts this process.[15]

Experimental Protocol: Protein Conjugation Workflow

This section provides a generalized, step-by-step methodology for labeling a protein with this compound. This protocol must be optimized for each specific application.

Caption: A typical experimental workflow for protein conjugation.

Materials

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.[14] Crucially, avoid buffers containing primary amines like Tris or glycine. [11][14]

-

Anhydrous Solvent: DMSO or DMF.[11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[14][16]

-

Purification System: Desalting columns or dialysis cassettes.[11]

Step-by-Step Methodology

-

Prepare the Protein: Ensure the protein is in the correct Reaction Buffer at the desired concentration. If necessary, perform a buffer exchange via dialysis or a desalting column to remove any interfering amine-containing substances.[11]

-

Prepare the Linker Solution: Following the handling protocol in Section 2.3, prepare a fresh solution of this compound in anhydrous DMSO immediately before use (e.g., 10 mM).[11][17]

-

Perform the Conjugation: a. Calculate the required volume of the linker solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[9][11][14] b. Add the calculated volume of the linker solution directly to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be less than 10% of the total reaction volume.[11][14] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9][14] Lower temperatures reduce the rate of hydrolysis but may require longer incubation times.[14]

-

Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[14][16] Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed.[14]

-

Purify the Conjugate: Remove unreacted linker and byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using a desalting column, dialysis, or another appropriate chromatographic technique.[11][14]

-

Store the Conjugate: Store the final purified conjugate under conditions optimal for the protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term stability.

Quality Control Considerations

If conjugation efficiency is low, the primary suspect should be the integrity of the this compound.

-

Re-evaluate Handling: Review the storage and handling protocols (Section 2) to ensure no moisture was introduced.

-

Verify Buffer pH: Use a calibrated pH meter to confirm the Reaction Buffer is within the optimal 7.2-8.5 range.[14]

-

Spectrophotometric Analysis: The hydrolysis of the NHS ester releases NHS, which absorbs light around 260 nm.[4][19] One can monitor the increase in absorbance at this wavelength in an aqueous buffer (free of protein) to qualitatively assess the rate of hydrolysis and confirm reagent reactivity.

By understanding the chemical vulnerabilities of this compound and adhering to stringent storage and handling protocols, researchers can ensure the reagent's reactivity is preserved, leading to successful and reproducible bioconjugation outcomes.

References

- Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.

- AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO.

- Silva, D. F., et al. (2021). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. MDPI.

- Noguer, A. C., Kiil, S., & Hvilsted, S. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.

- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.

- Creative Biolabs. (n.d.). Ald-Ph-PEG4-NHS ester (CAT#: ADC-L-108).

- Benchchem. (n.d.). Technical Support Center: Acid-PEG4-NHS Ester.

- National High School Journal of Science. (2023). How Effective is PEGylation as a Stability Enhancement Method?.

- Hampton Research. (2012). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols.

- Precise PEG. (n.d.). PEG Aldehyde.

- BroadPharm. (2022). Protocol for PEG Aminooxy.

- Benchchem. (n.d.). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.

- National High School Journal of Science. (n.d.). How Effective is PEGylation as a Stability Enhancement Method?.

- BroadPharm. (n.d.). Ald-Ph-PEG4-NHS ester.

- Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.

- Creative PEGWorks. (n.d.). What Is PEG Aldehyde | Reactive PEGs for Bioconjugation.

- Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents.

- Benchchem. (n.d.). An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation.

- MedchemExpress. (n.d.). Ald-Ph-amido-PEG4-C2-NHS ester.

- CD Bioparticles. (n.d.). Ald-Ph-PEG4-NHS ester.

- Fürth lab. (n.d.). Antibody conjugation.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- Biosynth. (n.d.). This compound | 1353011-74-1.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Lumiprobe. (n.d.). Reagent storage conditions.

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- TriLink BioTechnologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

- BroadPharm. (n.d.).

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters.

Sources

- 1. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 2. Ald-Ph-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Ald-Ph-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hamptonresearch.com [hamptonresearch.com]

- 16. furthlab.xyz [furthlab.xyz]

- 17. broadpharm.com [broadpharm.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 22. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to Ald-PEG4-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Executive Summary: The Strategic Role of Ald-PEG4-NHS Ester in Bioconjugation

In the landscape of modern drug development and diagnostics, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are the cornerstone of this field, enabling the covalent assembly of distinct molecular entities, such as antibodies and cytotoxic drugs, to create targeted therapeutics. Among these critical reagents, this compound has emerged as a particularly valuable tool.

This guide provides a comprehensive technical overview of this compound, a non-cleavable linker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, and an aldehyde group for reaction with aminooxy-functionalized molecules.[1][2] The inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) spacer is a deliberate design choice, engineered to enhance the aqueous solubility and reduce the aggregation of the resulting bioconjugate—a critical factor in developing viable protein-based therapeutics.[2]

We will delve into the fundamental physicochemical properties of this linker, explore the mechanistic details of its dual-reactivity, provide field-proven experimental protocols for its application, and discuss the essential downstream methods for purification and characterization of the final conjugate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile crosslinker for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic assays.[3]

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the foundation of reproducible and successful experimentation. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Synonyms | Ald-Ph-PEG4-NHS ester, CHO-PEG4-NHS | N/A |

| Molecular Formula | C₂₃H₃₀N₂O₁₀ | [2][4][5][6] |

| Molecular Weight | 494.5 g/mol | [2][5][6] |

| CAS Number | 1353011-74-1 | N/A |

| Appearance | Viscous Liquid or Solid | [4] |

| Purity | Typically ≥95% | [2][5] |

| Functional Group 1 | N-Hydroxysuccinimide (NHS) Ester | [2] |

| Reactivity 1 | Primary Amines (-NH₂) | [2] |

| Functional Group 2 | Aldehyde (Benzaldehyde) | [2] |

| Reactivity 2 | Aminooxy groups (-ONH₂) | [2] |

| Solubility | DMSO, DMF, Water, DCM | [2] |

| Storage Conditions | -20°C, desiccated | [2] |

The Chemistry of a Heterobifunctional System: Mechanisms of Action

The power of this compound lies in its two distinct and controllable reactive ends. This orthogonality allows for a sequential and highly specific conjugation strategy, which is critical for constructing complex molecular architectures like ADCs.

Amine Acylation via the NHS Ester

The NHS ester is one of the most widely used functional groups for modifying proteins. It reacts with primary amines, found at the N-terminus of polypeptides and on the side chain of lysine residues, via a nucleophilic acyl substitution.[7][][9]

Mechanism: The reaction proceeds through the nucleophilic attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, irreversible amide bond.[6][]

Causality Behind Experimental Choices:

-

pH is the Master Variable: The efficiency of this reaction is critically dependent on pH. The optimal range is typically between pH 7.2 and 8.5.[7][9][10][11] Below pH 7, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[6][10] Above pH 8.5, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—accelerates dramatically, reducing the half-life of the reagent from hours to mere minutes and significantly lowering conjugation yield.[6][9]

-

Buffer Selection: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[9][12][13] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate are mandatory for the reaction phase.[12][14] Tris or glycine can, however, be used effectively to quench the reaction once the desired conjugation has occurred.[9][12]

Caption: Reaction mechanism of NHS ester with a primary amine.

Oxime Ligation via the Aldehyde Group

The aldehyde functional group provides the second, orthogonal handle for conjugation. It undergoes a highly chemoselective reaction with an aminooxy group (-ONH₂) to form a stable oxime linkage.[15][16] This reaction, often referred to as oxime ligation, is a cornerstone of bioorthogonal chemistry because it proceeds efficiently under mild, aqueous conditions in the presence of a multitude of other functional groups found in biological systems.[16]

Mechanism: The reaction involves the nucleophilic attack of the aminooxy group on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N-O oxime bond.

Causality Behind Experimental Choices:

-

Catalysis for Efficiency: While the reaction can proceed uncatalyzed at acidic pH (typically 4-5), this is often incompatible with protein stability. The discovery of aniline and its derivatives as nucleophilic catalysts has revolutionized oxime ligation, enabling the reaction to proceed efficiently at neutral pH (6.5-7.5).[15][17][18] The catalyst first forms a more reactive protonated Schiff base with the aldehyde, which is then readily attacked by the aminooxy group to yield the final oxime product.[15]

Caption: Aniline-catalyzed mechanism for oxime bond formation.

Strategic Application: Antibody-Drug Conjugate (ADC) Synthesis

A prime application for this compound is the construction of ADCs, a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic drug.[19] The linker's role is not passive; it must ensure the drug remains attached in circulation and is released effectively at the target site. This compound is a non-cleavable linker, meaning the drug is typically released upon lysosomal degradation of the entire antibody-linker-drug complex within the cancer cell.

The typical workflow involves a two-stage conjugation:

-

Stage 1: The cytotoxic drug, pre-functionalized with an aminooxy group, is reacted with the aldehyde of this compound via oxime ligation to create a Drug-Linker intermediate.

-

Stage 2: This Drug-Linker intermediate, now bearing a reactive NHS ester, is conjugated to the lysine residues of the target antibody.

This sequential approach provides greater control over the chemistry and simplifies purification compared to a three-component, one-pot reaction.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a robust starting point. As a self-validating system, each protocol includes checkpoints and rationale. Researchers must optimize parameters such as molar ratios and incubation times for their specific molecules.

Protocol 1: Preparation of Reagents

Trustworthiness Pillar: The stability of the NHS ester is paramount. This protocol minimizes hydrolysis.

-

Equilibrate Reagents: Allow the vial of this compound to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold reagent, which would cause immediate hydrolysis.[12][14]

-

Prepare Conjugation Buffer: Prepare a suitable amine-free buffer. A common and effective choice is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).[12][13] Ensure the pH is accurately adjusted.

-

Prepare Biomolecule Solution: Dissolve the antibody or protein to be conjugated in the conjugation buffer at a concentration of 2-10 mg/mL. Higher protein concentrations favor the desired aminolysis reaction over the competing hydrolysis reaction.[14][20] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.[12]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous (dry) DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][12][20][21] Do not prepare stock solutions for storage, as the NHS ester will hydrolyze even in anhydrous solvents if trace amounts of water are present.[12]

Protocol 2: Two-Step Antibody Conjugation

Expertise Pillar: This protocol demonstrates a controlled, sequential conjugation strategy.

Step A: Linking Drug to this compound (Formation of Drug-Linker)

-

Reaction Setup: In a microfuge tube, dissolve the aminooxy-functionalized drug and a 1.2-fold molar excess of this compound in a suitable buffer (e.g., 0.3 M sodium phosphate, pH 7.0) containing 100 mM aniline as a catalyst.[15]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours. Monitor progress via LC-MS or TLC.

-

Purification: Purify the resulting Drug-Linker-NHS ester intermediate using reverse-phase HPLC to remove unreacted starting materials and the aniline catalyst. Lyophilize the pure fractions to obtain the active intermediate.

Step B: Conjugation of Drug-Linker to Antibody

-

Initiate Reaction: Add a calculated amount of the purified Drug-Linker-NHS ester stock solution (from Step A) to the prepared antibody solution (from Protocol 1). A starting point is a 10- to 20-fold molar excess of the linker over the antibody. The optimal ratio must be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[12][13]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][14][22] Lower temperatures can minimize potential protein degradation while still allowing the reaction to proceed.

-

Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[14][20] Incubate for an additional 15-30 minutes. This step ensures that any unreacted NHS esters are deactivated, preventing unintended modifications in subsequent steps.

-

Purification: Proceed immediately to the purification of the final ADC.

Purification and Characterization of the Final Conjugate

The product of a conjugation reaction is a heterogeneous mixture containing the desired conjugate, unconjugated antibody, and excess/hydrolyzed linker.[23] Purification is essential to isolate a product with defined characteristics, and characterization is required to validate its identity and quality.

Purification Workflow

A multi-step chromatography approach is typically required.

Caption: A typical two-step purification workflow for ADCs.

-

Size Exclusion Chromatography (SEC): This is the first and most crucial step. SEC separates molecules based on their hydrodynamic radius (size).[24] It efficiently removes small molecules like the excess/hydrolyzed linker and quenching reagents from the much larger antibody conjugate.[24]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing and purifying ADCs.[25][26] The conjugation of a typically hydrophobic drug molecule to an antibody increases the overall hydrophobicity of the protein. HIC can separate antibody species based on the number of drugs conjugated.[27] This allows for the isolation of ADC populations with a specific DAR and the removal of unconjugated antibody.[25]

Characterization and Quality Control

Comprehensive analysis is critical to ensure the efficacy and safety of the conjugate.[23]

-

Mass Spectrometry (MS): Intact mass analysis confirms the successful conjugation and allows for the determination of the different DAR species present in the mixture. Peptide mapping (LC-MS/MS) can be used to identify the specific lysine residues that have been modified.[28][29]

-

UV/Vis Spectroscopy: This technique provides a relatively simple method to estimate the average DAR by measuring the absorbance of the protein (at 280 nm) and the drug (at its specific λmax).[5]

-

Chromatographic Analysis (SEC & HIC): Analytical SEC is used to quantify the amount of aggregation in the final product. Analytical HIC provides a profile of the DAR distribution.[28]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker whose rational design addresses key challenges in modern bioconjugation. Its orthogonal reactive ends—the robust, amine-reactive NHS ester and the chemoselective, aminooxy-reactive aldehyde—provide researchers with precise control over the construction of complex biomolecules. The integrated PEG4 spacer serves the critical function of enhancing solubility and mitigating aggregation, thereby improving the developability of protein conjugates. By understanding the core principles of its reactivity and implementing the validated protocols for conjugation, purification, and analysis outlined in this guide, scientists can effectively harness the capabilities of this compound to advance the frontiers of targeted therapeutics and diagnostics.

References

-

Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. Retrieved from [Link]

-

Biophysical Methods for Characterization of Antibody-Drug Conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (2014). National Institutes of Health (NIH). Retrieved from [Link]

-

Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). ACS Publications. Retrieved from [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). RSC Publishing. Retrieved from [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications (RSC Publishing). DOI:10.1039/D2CC03752A. Retrieved from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Schematic representation of (A) oxime ligation reaction between an... (n.d.). ResearchGate. Retrieved from [Link]

-

Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). ACS Publications. Retrieved from [Link]

-

Ald-Ph-PEG4-NHS ester (CAT#: ADC-L-108). (n.d.). Creative Biolabs. Retrieved from [Link]

-

Protein Purification Methods. (2025). Phenomenex. Retrieved from [Link]

-

Hydrophobic Interaction Chromatography (HIC) Technology. (n.d.). CD Formulation. Retrieved from [Link]

-

DBCO-PEG4-NHS Ester. (n.d.). Click Chemistry Tools. Retrieved from [Link]

-

Protocol for PEG NHS Reagents. (2024). AxisPharm. Retrieved from [Link]

Sources

- 1. Ald-Ph-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 2. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. interchim.fr [interchim.fr]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 21. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Protein Purification Methods | Phenomenex [phenomenex.com]

- 25. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 26. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 27. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pharmafocusamerica.com [pharmafocusamerica.com]

- 29. pubs.acs.org [pubs.acs.org]

Understanding heterobifunctional crosslinkers like Ald-PEG4-NHS ester

This compound is a sophisticated chemical tool that provides researchers with precise control over bioconjugation. By understanding the distinct reactivity of its NHS ester and aldehyde moieties, and by carefully controlling reaction parameters such as pH, buffer composition, and stoichiometry, scientists can generate well-defined, homogenous conjugates. This level of control is paramount in the development of next-generation therapeutics like ADCs, where the linker chemistry is a critical determinant of the drug's stability, safety, and efficacy. [24]

References

- A review of heterobifunctional linkers in bioconjugate chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy58Po9eKDU7-fVbhyLyxdKiIwrQNnPwAVH9W5-Ayo2MpuZCDPveIHgfalO_eP_bAM5aa1cZYhsS0O1qLrp4968llfTtVIlCptWGhELC1vk5LNr0almXh22IG_Idzo-2lP7N3G4X3ojeXejYNKeRm6y3bhBU4oBoHHx1Knq5lsfcMTjV0mP9jkh4EXTFJ0MJDvEbfOiEMynDSXL4k=]

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGONmY--CZ7cwCi2Y48l7VkzhD8Jj_6HQTdjXb5bI8KAEH1YcUsHCPDwnmsZsJoIDiQG8de7MKcD81fKWEx0Immt4wjFyJ4eJkwZGZ3Wx3z97sGQS98S4E5KTaWD7cfvVQddQqMxjtvqESmADTHrxU01kdqWyoqpe43XC1rn73NuDtOVs3FHRAwaRTnf92IXEOFo28LF4WlfB_L43U3sSLAS-rD6I6aOO2pMASw7aooI4Qi6I4=]

- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_rliLbf6nNmXcC1SvrOkQZ3LrAq_cfaJ4Di6YpEbuCqkIEVbAHdsD62dtWMue-Z7Q_F8X7dL_Z3otbUWro48Z7xeUBT640w5hXAep6bmS83n9NwdSOaW6tw8lTfwHQRJ6-WDTXv0IdksJs867IaH9VvwP6NFmYngdCtg0uI52d0LgWePbN29OFCPx-pUwfNygUWjrvltaDDERztNrcgoXy0RqlQI]

- Amine-Reactive Crosslinker Overview. Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4bogZqwQBfyW2XzZHhovfJpwv7RYhWIuXVSwbaWkoks68AnRPwQEhBGQ93alpe719E1_73BSuCLV80xBwJ1tRtZJGkvc7Jc0VeM2n1Z8uAWGmYIaIX9zYFf_uX-PhfqFNGHin58ieBQzXMM-eh1cZyupBAb89DjXkvy6CMYsfbQDAVKoct1UzFsohAYBSnU=]

- A Technical Guide to PEGylation for Bioconjugation in Drug Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHysDV-5zYM8jni7FobBr9hV9Gv2m9Tp9el4aXKSc1YWyPijYAcJiR4-O5UODoAeAtBv2oN22uYjgwdWuPh97xbRAJNRxZUD9WcIlr4p3PWO3M6ILuctXL9bUqPDe72dYvlPct9MMRbr2VvR5hwcZO9wE1_RcW4VP4kIIdKBpf2udGQfAnWMcjNm-wr_b6EU5Pomfo7XKWu95m5IxZaj05s62Cd]

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAsIIdCjmcJOYzfj2rX7TyilEdo1_vLhrV9aLxCqVvfO6uoepnm_--Ms_1AaIdhHQjrWrv3OiXt-ziv_vQALIkWl5H7jkuQd0gRIPFItRudvfHT-CIQLnihnQf7egbuCkQfrRrdQzw]

- PEGylation. Wikipedia. [URL: https://en.wikipedia.

- Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31671265/]

- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Antimicrobial Agents and Chemotherapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtb1K44NW-ara9FvvXkcTDIvvgs4RpoKC6wuhQ3LHKM_6ya4kKynSZzsX0VUkfShzO0aH_LBUjvivnyZcOtbtx9BujDDDfR8Uu7iYtpQA1nt3KntPv3wsTLdpqejRsPOI5ZqDrgpm9LIpFMWtvtXZkVfYlQPE_6mspNC0H]

- PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. ResearchGate. [URL: https://www.researchgate.

- Custom PEGylation Services. BOC Sciences. [URL: https://www.bocsci.

- PEGylation. Bio-Synthesis, Inc. [URL: https://www.biosyn.